molecular formula C5H10O5 B1253621 2-Deoxypentonic acid

2-Deoxypentonic acid

Cat. No. B1253621
M. Wt: 150.13 g/mol
InChI Key: VBUWJOHKCBQXNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Deoxypentonic acid, also known as 2-deoxypentonate, belongs to the class of organic compounds known as beta hydroxy acids and derivatives. Beta hydroxy acids and derivatives are compounds containing a carboxylic acid substituted with a hydroxyl group on the C3 carbon atom. 2-Deoxypentonic acid is soluble (in water) and a weakly acidic compound (based on its pKa). 2-Deoxypentonic acid has been primarily detected in urine.
2-Deoxypentonic acid is a L-alpha-D-Hepp-(1->7)-L-alpha-D-Hepp-(1->3)-L-alpha-D-Hepp-(1->5)-alpha-Kdo.

Scientific Research Applications

Formation in Alkaline Pulping

2-Deoxypentonic acid is found to form during the alkaline pulping process of bamboo. Research shows its formation alongside other hydroxy carboxylic acids in processes like soda-AQ, kraft, and kraft-AQ pulping of muli bamboo. These acids correspond to a significant portion of the bamboo, indicating their relevance in industrial pulping processes (Feng, Alén, & Niemelä, 2002).

Biochemical Synthesis

A stereoselective method for synthesizing 2-deoxypentose or 2-deoxy-pentono-1,4-lactone units was developed, employing the (S)-Hydroxynitrile lyase from Hevea brasiliensis. This method demonstrates the potential of 2-deoxypentonic acid in the creation of bioactive compounds (Johnson, Fischer, & Griengl, 2000).

Industrial Biofuel Production

2-Deoxypentonic acid plays a role in the production of ethylene glycol and glycolic acid from D-xylose in Saccharomyces cerevisiae. Its formation and conversion in this yeast-based system are integral to the development of biofuels and important platform chemicals (Salusjärvi et al., 2017).

Charge Transport in Biomedical Applications

Research on 2'-deoxy-2'-fluoro-arabinonucleic acid, a variant of 2-deoxypentonic acid, suggests it can be a valid alternative to DNA in biomedical and electronic applications. Its charge-transfer properties are comparable to DNA, making it a promising material in biosensing and chip technology (Teo, Smithwick, & Migliore, 2019).

Catalytic Hydrodeoxygenation in Biofuel Production

Studies show that 2-deoxypentonic acid can be involved in the catalytic hydrodeoxygenation process, such as in the conversion of palmitic acid to diesel-like hydrocarbons. This application is critical in the production of high-grade transportation biofuels (Ding et al., 2015).

properties

Product Name

2-Deoxypentonic acid

Molecular Formula

C5H10O5

Molecular Weight

150.13 g/mol

IUPAC Name

3,4,5-trihydroxypentanoic acid

InChI

InChI=1S/C5H10O5/c6-2-4(8)3(7)1-5(9)10/h3-4,6-8H,1-2H2,(H,9,10)

InChI Key

VBUWJOHKCBQXNU-UHFFFAOYSA-N

Canonical SMILES

C(C(C(CO)O)O)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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